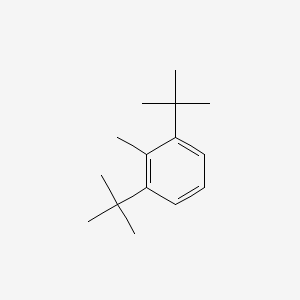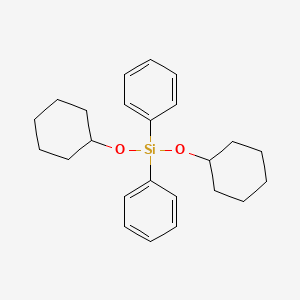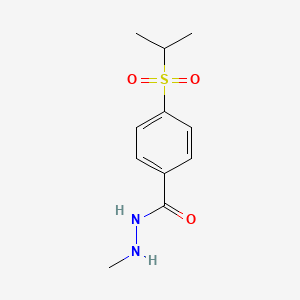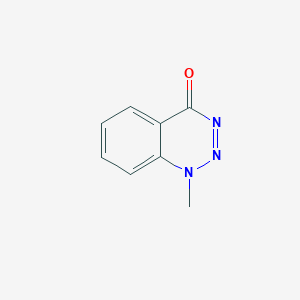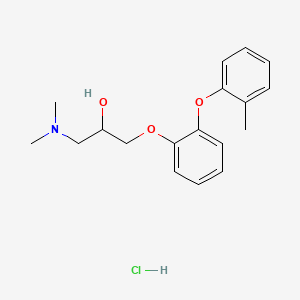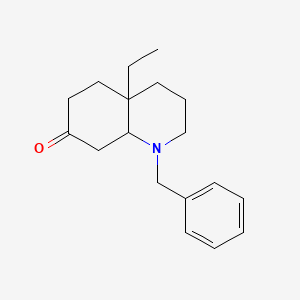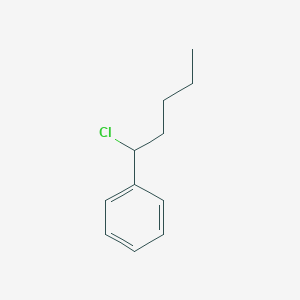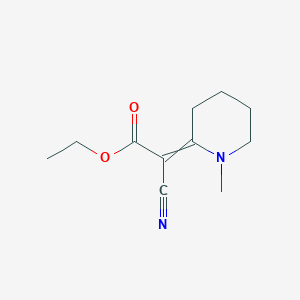
Ethyl cyano(1-methylpiperidin-2-ylidene)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl cyano(1-methylpiperidin-2-ylidene)acetate is a chemical compound known for its versatile applications in organic synthesis and medicinal chemistry. It features a cyano group and a piperidine ring, making it a valuable intermediate in the synthesis of various biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl cyano(1-methylpiperidin-2-ylidene)acetate typically involves the reaction of ethyl cyanoacetate with 1-methylpiperidine. This reaction can be carried out under solvent-free conditions or with the use of a suitable solvent. The reaction is often facilitated by heating and stirring to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring high purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl cyano(1-methylpiperidin-2-ylidene)acetate undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can be substituted with other nucleophiles under appropriate conditions.
Condensation Reactions: The compound can participate in condensation reactions to form heterocyclic compounds.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and amines.
Condensation Reactions: Reagents such as aldehydes and ketones are used.
Hydrolysis: Acidic or basic conditions are employed for hydrolysis.
Major Products Formed
The major products formed from these reactions include various heterocyclic compounds, which are of significant interest in medicinal chemistry due to their potential biological activities .
Aplicaciones Científicas De Investigación
Ethyl cyano(1-methylpiperidin-2-ylidene)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl cyano(1-methylpiperidin-2-ylidene)acetate involves its interaction with specific molecular targets. The cyano group and piperidine ring play crucial roles in its binding affinity and reactivity. The compound can modulate various biochemical pathways, leading to its observed effects .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate
- Methyl cyanoacetate
- Ethyl cyanoacetate
Uniqueness
Ethyl cyano(1-methylpiperidin-2-ylidene)acetate is unique due to its specific structural features, such as the presence of both a cyano group and a piperidine ring. These features confer distinct reactivity and biological activity compared to other similar compounds .
Propiedades
Número CAS |
21985-15-9 |
|---|---|
Fórmula molecular |
C11H16N2O2 |
Peso molecular |
208.26 g/mol |
Nombre IUPAC |
ethyl 2-cyano-2-(1-methylpiperidin-2-ylidene)acetate |
InChI |
InChI=1S/C11H16N2O2/c1-3-15-11(14)9(8-12)10-6-4-5-7-13(10)2/h3-7H2,1-2H3 |
Clave InChI |
HUUDTCITOBNMTD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=C1CCCCN1C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




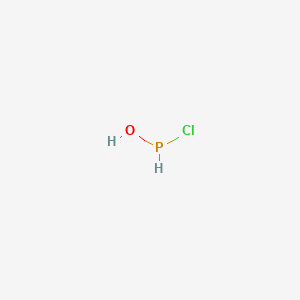
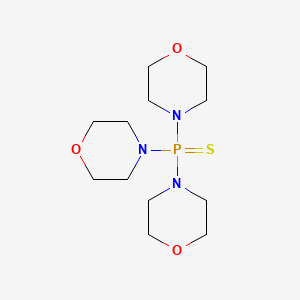
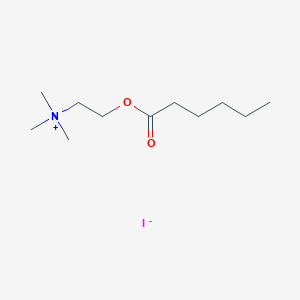
![4,4'-[(Dibutylstannanediyl)bis(oxycarbonyl)]dianiline](/img/structure/B14703418.png)
